(6-Methoxy-benzo[b]thiophen-2-yl)-methanol
CAS No.: 912462-80-7
Cat. No.: VC2697732
Molecular Formula: C10H10O2S
Molecular Weight: 194.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 912462-80-7 |
|---|---|
| Molecular Formula | C10H10O2S |
| Molecular Weight | 194.25 g/mol |
| IUPAC Name | (6-methoxy-1-benzothiophen-2-yl)methanol |
| Standard InChI | InChI=1S/C10H10O2S/c1-12-8-3-2-7-4-9(6-11)13-10(7)5-8/h2-5,11H,6H2,1H3 |
| Standard InChI Key | JZUVUZMTYCJNDV-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C=C(S2)CO |
| Canonical SMILES | COC1=CC2=C(C=C1)C=C(S2)CO |
Introduction
Chemical Properties and Identification
Basic Identification Data
(6-Methoxy-benzo[b]thiophen-2-yl)-methanol is characterized by the following identification parameters:
| Parameter | Value |
|---|---|
| IUPAC Name | (6-methoxy-1-benzothiophen-2-yl)methanol |
| CAS Number | 912462-80-7 |
| Molecular Formula | C₁₀H₁₀O₂S |
| Molecular Weight | 194.25 g/mol |
| Standard Purity | Not less than 97% |
Table 1: Key identification parameters of (6-Methoxy-benzo[b]thiophen-2-yl)-methanol
Structural Characteristics
The compound consists of a benzothiophene core with a methoxy group at the C-6 position of the benzene ring and a hydroxymethyl group at the C-2 position of the thiophene ring. This substitution pattern creates a molecule with both lipophilic and hydrophilic regions, potentially influencing its solubility profile and interaction with biological systems.
The benzo[b]thiophene core contributes to the compound's rigidity and planarity, which are important structural features that can influence receptor binding and other biological interactions. The methoxy group adds electron density to the aromatic system, while the hydroxymethyl group provides a site for hydrogen bonding and potential further functionalization.
Physical Properties
Based on the available data and structural analysis, the following physical properties can be inferred:
| Property | Description/Value |
|---|---|
| Physical State | Solid |
| Color | Not specifically reported |
| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, and dichloromethane |
| Melting Point | Not specifically reported |
| Boiling Point | Not specifically reported |
| LogP (predicted) | Expected to be moderately lipophilic due to the benzo[b]thiophene core, somewhat mitigated by the hydroxyl and methoxy groups |
Table 2: Physical properties of (6-Methoxy-benzo[b]thiophen-2-yl)-methanol
Synthesis and Preparation Methods
Analogous Synthetic Approaches
The synthesis of related benzo[b]thiophene derivatives provides insights into potential methods for preparing (6-Methoxy-benzo[b]thiophen-2-yl)-methanol:
Grignard Reaction Approach
Based on the synthesis of related compounds, a Grignard reaction could be employed to introduce the hydroxymethyl group at the 2-position:
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Preparation of 6-methoxybenzo[b]thiophene-2-carboxaldehyde
-
Treatment with vinyl magnesium bromide followed by oxidation
-
Reduction of the resulting ketone to obtain the desired alcohol
Direct Functionalization Approach
Another approach might involve:
-
Synthesis of 6-methoxybenzo[b]thiophene
-
Lithiation at the 2-position using n-BuLi
-
Reaction with formaldehyde or a formaldehyde equivalent to introduce the hydroxymethyl group
Synthetic Considerations
The synthesis of benzothiophene derivatives often requires careful control of reaction conditions to achieve regioselectivity and avoid side reactions. The presence of the methoxy group may influence the reactivity of the benzo[b]thiophene core, potentially affecting the efficiency of functionalization at the 2-position.
Table 3: Key reagents and conditions for benzothiophene functionalization
Analytical Characterization
Spectroscopic Analysis
While specific spectroscopic data for (6-Methoxy-benzo[b]thiophen-2-yl)-methanol is limited in the available literature, the expected spectroscopic characteristics based on its structure can be inferred:
Predicted ¹H NMR Spectroscopic Features
The ¹H NMR spectrum would likely show:
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A singlet for the methoxy group (approximately 3.8-3.9 ppm)
-
A singlet for the hydroxymethyl CH₂ group (approximately 4.7-4.9 ppm)
-
A singlet for the hydroxyl proton (variable chemical shift depending on concentration and solvent)
-
Aromatic protons from the benzothiophene ring system (approximately 7.0-7.8 ppm)
-
The C-3 proton of the thiophene ring (approximately 7.0-7.2 ppm)
Predicted ¹³C NMR Features
The ¹³C NMR spectrum would likely show:
-
A signal for the methoxy carbon (approximately 55-57 ppm)
-
A signal for the hydroxymethyl carbon (approximately 60-65 ppm)
-
Aromatic carbons from the benzothiophene ring system (approximately 105-160 ppm)
-
The carbon bearing the methoxy group would be expected around 155-160 ppm
Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak at m/z 194 corresponding to the molecular formula C₁₀H₁₀O₂S. Fragmentation patterns might include loss of the hydroxymethyl group (M-31) and the methoxy group (M-31).
Chromatographic Analysis
High-performance liquid chromatography (HPLC) or gas chromatography (GC) could be employed for the analysis and purity determination of (6-Methoxy-benzo[b]thiophen-2-yl)-methanol. The presence of both the hydroxyl and methoxy groups would influence its retention time and interaction with stationary phases.
Table 4: Comparison of (6-Methoxy-benzo[b]thiophen-2-yl)-methanol with structurally related compounds
| Hazard Type | Classification |
|---|---|
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) |
Table 5: GHS hazard classification of (6-Methoxy-benzo[b]thiophen-2-yl)-methanol
Hazard Statements
The compound is associated with the following hazard statements:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume